(5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Descripción general

Descripción

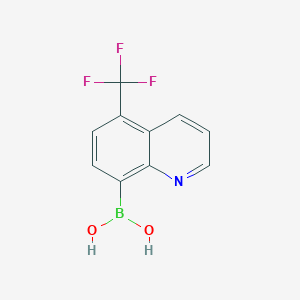

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is an organic compound that features a quinoline ring structure with a trifluoromethyl group attached at the 5th position and a boronic acid group at the 8th position. This compound is of significant interest in medicinal chemistry due to the presence of the boronic acid group, which is known for its versatility in chemical reactions.

Métodos De Preparación

The synthesis of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . Industrial production methods often utilize organometallic compounds to achieve the desired structure .

Análisis De Reacciones Químicas

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is likely to participate in Suzuki-Miyaura coupling reactions due to the presence of the boronic acid group. This reaction is a common method in organic synthesis for creating carbon-carbon bonds. The general reaction involves the boronic acid moiety reacting with an organic halide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond.

Aplicaciones Científicas De Investigación

This compound is used extensively in scientific research, particularly in medicinal chemistry and material science. The boronic acid group allows it to participate in Suzuki-Miyaura couplings, which are fundamental in the synthesis of complex molecules. Additionally, its unique structure makes it a valuable tool in drug discovery and catalysis.

Mecanismo De Acción

The mechanism of action for (5-(Trifluoromethyl)quinolin-8-yl)boronic acid involves its ability to form stable covalent bonds with specific molecular targets. The trifluoromethyl group is an electron-withdrawing substituent that can influence the reactivity of the molecule, enhancing its ability to participate in various chemical reactions. The boronic acid group plays a crucial role in coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparación Con Compuestos Similares

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is unique due to its combination of a heterocyclic quinoline ring and a boronic acid functional group. Similar compounds include other boronic acids and quinoline derivatives, which may also participate in coupling reactions but lack the specific trifluoromethyl group that enhances the reactivity of this compound.

Actividad Biológica

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, properties, and biological activities of this compound, with a focus on its antimicrobial effects, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound involves the reaction of quinoline derivatives with boron compounds. The trifluoromethyl group enhances the acidity and lipophilicity of the compound, which is crucial for its biological activity. Studies indicate that fluorinated compounds often exhibit different properties compared to their non-fluorinated counterparts, including increased binding affinity to biological targets due to enhanced hydrogen bonding capabilities .

In Vitro Studies

Research has demonstrated that this compound exhibits moderate antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

- Candida albicans : Moderate antifungal activity was observed.

- Aspergillus niger : Higher activity compared to other tested fungi.

- Escherichia coli and Bacillus cereus : Demonstrated significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values lower than those of established drugs like Tavaborole (AN2690) .

Table 1 summarizes the MIC values for this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 100 | Amphotericin B | 50 |

| Aspergillus niger | 50 | N/A | N/A |

| Escherichia coli | 25 | AN2690 | 30 |

| Bacillus cereus | 15 | AN2690 | 20 |

The proposed mechanism by which this compound exerts its antimicrobial effects involves the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in microorganisms. The compound's ability to bind to the active site of LeuRS disrupts the translation process, leading to cell death . Docking studies have supported this mechanism by illustrating how the compound fits into the enzyme's binding pocket.

Case Studies

Case Study 1: Antifungal Efficacy

A study focused on the antifungal properties of various boronic acids, including this compound, found that it significantly inhibited the growth of Candida albicans at higher concentrations. The research highlighted that the presence of the trifluoromethyl group plays a critical role in enhancing antifungal activity compared to non-fluorinated analogs .

Case Study 2: Antibacterial Activity

Another investigation evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that this compound had superior activity against Bacillus cereus compared to traditional antibiotics. This study emphasized the potential of this compound as a lead candidate for developing new antibacterial agents .

Propiedades

IUPAC Name |

[5-(trifluoromethyl)quinolin-8-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVTVEGEWFIJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674764 | |

| Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-55-3 | |

| Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.